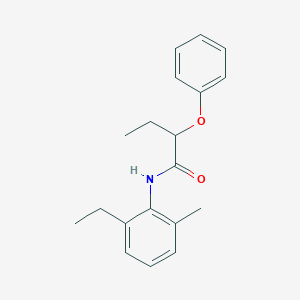![molecular formula C21H22N2O2 B258817 4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B258817.png)
4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-3-ylmethyl)benzamide is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as JWH-018, and it belongs to the class of synthetic cannabinoids.
Wirkmechanismus
JWH-018 acts as a partial agonist at the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to various physiological effects. The exact mechanism of action of JWH-018 is not fully understood, but it is believed to modulate the release of neurotransmitters and affect signaling pathways in the brain.
Biochemical and Physiological Effects:
JWH-018 has been shown to have various biochemical and physiological effects. It has been found to increase dopamine release in the brain, which may contribute to its psychoactive effects. JWH-018 has also been shown to affect the release of other neurotransmitters such as serotonin and norepinephrine. It has been found to have analgesic, anti-inflammatory, and antiemetic properties.
Vorteile Und Einschränkungen Für Laborexperimente
JWH-018 has several advantages for use in scientific research. It is a potent and selective agonist for the cannabinoid receptors, which makes it an excellent tool for studying the endocannabinoid system. It is also stable and easy to synthesize, which makes it readily available for research purposes.
However, JWH-018 also has some limitations for use in lab experiments. It has been shown to have high affinity for the cannabinoid receptors, which may lead to off-target effects. It also has a short half-life, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on JWH-018. One area of interest is its potential use as a therapeutic agent for various medical conditions. It has been shown to have analgesic and anti-inflammatory properties, which may make it useful for the treatment of chronic pain and other inflammatory conditions.
Another area of interest is its potential use in the treatment of addiction. JWH-018 has been shown to affect the release of dopamine in the brain, which may make it useful for the treatment of addiction to drugs such as cocaine and methamphetamine.
Finally, JWH-018 may also be useful for studying the effects of synthetic cannabinoids on the brain and behavior. As more synthetic cannabinoids are developed and become available, it will be important to understand their effects and potential risks.
In conclusion, JWH-018 is a synthetic compound that has been extensively studied for its potential use in scientific research. It has been used as a tool to study the endocannabinoid system, the effects of synthetic cannabinoids on the brain and behavior, and its potential use as a therapeutic agent. While it has several advantages for use in lab experiments, it also has some limitations that need to be considered. Overall, JWH-018 is a promising compound that has the potential to advance our understanding of the endocannabinoid system and its role in various physiological processes.
Synthesemethoden
The synthesis of JWH-018 involves the reaction of 1-pentyl-3-(1-naphthoyl)indole with 1-bromo-1-cyclohexane. The resulting product is then treated with pyridine to obtain the final product, 4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-3-ylmethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
JWH-018 has been extensively studied for its potential use in scientific research. It has been used as a tool to study the endocannabinoid system and its role in various physiological processes. JWH-018 has also been used to study the effects of synthetic cannabinoids on the brain and behavior.
Eigenschaften
Molekularformel |
C21H22N2O2 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C21H22N2O2/c24-20(23-16-18-5-4-14-22-15-18)19-8-6-17(7-9-19)10-13-21(25)11-2-1-3-12-21/h4-9,14-15,25H,1-3,11-12,16H2,(H,23,24) |
InChI-Schlüssel |
LYVCHUBNUYEVGA-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3)O |
Kanonische SMILES |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B258735.png)
![Propyl 4-{[(2-chloropyridin-3-yl)carbonyl]amino}benzoate](/img/structure/B258737.png)
![Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258738.png)
![2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B258742.png)

![3-({[3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B258746.png)

![methyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258748.png)
![1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B258749.png)
![5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B258751.png)
![Methyl 3-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258753.png)


